molecular formula C17H21NO3 B2567598 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320856-07-1

8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2567598
CAS No.: 2320856-07-1
M. Wt: 287.359
InChI Key: FMKPDLNZHASZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a synthetic organic compound designed for research applications, featuring the 8-azabicyclo[3.2.1]octane core structure, which is classified as a tropane alkaloid . This nortropane backbone is a privileged structure in medicinal chemistry, known for its ability to interact with central nervous system targets . The specific molecular architecture of this compound, incorporating a 2,4-dimethoxybenzoyl ester and a methylidene group at the 3-position, suggests potential as a key intermediate or investigative tool for studying neurotransmitter transport systems. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively investigated as potent inhibitors of monoamine neurotransmitter re-uptake, which includes the transporters for serotonin, dopamine, and norepinephrine . This mechanism is fundamental to research in various neurological and psychiatric conditions. The structural features of this compound, particularly the dimethoxybenzoyl moiety, are commonly employed in probe development for studying ligand-receptor interactions. This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-8-12-4-5-13(9-11)18(12)17(19)15-7-6-14(20-2)10-16(15)21-3/h6-7,10,12-13H,1,4-5,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPDLNZHASZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2C3CCC2CC(=C)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . This reaction typically occurs under mild conditions and yields the desired bicyclic compound in moderate to high yields. Industrial production methods may involve the use of organocatalysis, which reduces the ecological impact by minimizing waste and the use of hazardous reagents .

Chemical Reactions Analysis

8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octane derivatives .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of tropane alkaloids, which have significant biological activities .

Mechanism of Action

The mechanism of action of 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Compound Name Substituents (Position) Biological Activity/Selectivity Key Findings Reference
Target Compound 8-(2,4-Dimethoxybenzoyl), 3-methylidene Hypothesized: High DAT/SERT affinity Predicted enhanced lipophilicity and CNS penetration due to methoxy groups. -
22e 8-cyclopropylmethyl, 3-[bis(4-fluorophenyl)methoxyethylidenyl] High SERT/DAT selectivity (Ki: SERT = 12 nM, DAT = 5 nM) Cyclopropylmethyl enhances SERT/DAT selectivity over norepinephrine transporter (NET).
21g 8-(4-chlorobenzyl), 3-diphenylmethoxyethylidenyl Moderate DAT affinity (Ki: 89 nM) Chlorobenzyl group reduces metabolic stability but retains moderate activity.
31 (Sulfonamide derivative) 8-((3,5-dimethylpyrazol-4-yl)sulfonyl), 3-phenoxy Non-opioid analgesic (IC50: MOR = 1.2 µM) Sulfonamide group improves plasma stability and bioavailability.
D4 8-(4-aminophenyl)sulfonyl, 3-carbonitrile Synthetic intermediate (no activity reported) Carbonitrile introduced via organometallic coupling.

Key Structural Insights

8-Position Substitutions :

  • The 2,4-dimethoxybenzoyl group in the target compound may engage in π-π stacking with aromatic residues in transporter binding pockets, similar to diarylmethoxyethylidenyl groups in 22e and 21g . However, methoxy groups could reduce steric hindrance compared to bulkier substituents like cyclopropylmethyl or chlorobenzyl.
  • Sulfonamide derivatives (e.g., compound 31) exhibit distinct pharmacokinetic profiles, with enhanced plasma stability due to the sulfonyl group’s resistance to enzymatic degradation .

This contrasts with the diphenylmethoxyethylidenyl group in 22e, which offers extended aromatic interactions but may increase off-target risks .

Stereochemical Considerations :

  • Stereochemistry (e.g., exo vs. endo) significantly impacts activity. For example, carboxylate derivatives with exo,exo configurations (e.g., methyl 3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) show enhanced dopamine transporter (DAT) binding compared to endo isomers .

Pharmacological Implications

  • Metabolic Stability : Methoxy groups in the target compound may reduce oxidative metabolism compared to halogenated analogs (e.g., 21g), which are prone to dehalogenation .
  • Therapeutic Potential: Sulfonamide derivatives (e.g., 31) are being explored as non-opioid analgesics, while the target compound’s profile suggests utility in dopamine/serotonin modulation for disorders like depression or addiction .

Biological Activity

The compound 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS Number: 2320856-07-1) is a derivative of the azabicyclo[3.2.1]octane framework, which has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_{3} with a molecular weight of 287.35 g/mol. The structure features a bicyclic core that is significant for its interaction with neurotransmitter systems.

PropertyValue
CAS Number2320856-07-1
Molecular FormulaC₁₇H₂₁NO₃
Molecular Weight287.35 g/mol

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the compound , act primarily as monoamine reuptake inhibitors . This class of compounds has been shown to inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions .

Therapeutic Applications

The biological activity of this compound suggests it may be useful in treating various disorders, including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder (OCD)

These applications stem from its ability to modulate neurotransmitter levels in the central nervous system, thereby alleviating symptoms associated with these conditions .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on synthesizing various 8-azabicyclo[3.2.1]octane derivatives, including the target compound, evaluated their binding affinity at monoamine transporters (DAT, SERT, NET). The results indicated that certain modifications enhanced their selectivity and potency as reuptake inhibitors .
  • Comparative Analysis :
    A comparative analysis highlighted that while older antidepressants like tricyclics have significant side effects, newer derivatives such as those based on the azabicyclo framework exhibit a more favorable side effect profile while maintaining efficacy in neurotransmitter modulation .
  • In Vitro Studies :
    In vitro studies demonstrated that these compounds could effectively inhibit the reuptake mechanisms in cells expressing human serotonin and dopamine transporters, confirming their potential therapeutic roles .

Adverse Effects and Considerations

While promising, the use of this compound is not without risks. Potential side effects may include:

  • Gastrointestinal disturbances
  • Sleep disturbances
  • Cardiovascular issues (though generally less severe than older antidepressants)

These concerns necessitate further clinical evaluations to establish safety profiles before widespread therapeutic use can be recommended.

Q & A

Q. 1.1. What are the recommended methodologies for synthesizing 8-(2,4-dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?

Synthesis typically involves radical cyclization or multi-step routes. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Key optimizations include:

  • Solvent selection : Toluene or acetonitrile for stability and yield.
  • Temperature control : Maintain 80–100°C for radical initiation.
  • Catalyst ratios : AIBN at 1–2 mol% ensures efficient initiation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. 1.2. How can structural characterization of this compound be performed to confirm its bicyclic framework and substituent positions?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify methylidene protons (δ 5.2–5.8 ppm) and bicyclic carbons .
  • X-ray crystallography : Resolves stereochemistry and bond angles .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 329.152) .

Q. 1.3. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (reported MIC <0.03125 μg/mL) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
  • Comparative analysis : Benchmark against azabicyclic derivatives (MIC range: 0.5–4 μg/mL for Gram-negative bacteria) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dimethoxybenzoyl group in biological activity?

  • Substituent modulation : Replace methoxy groups with halogens or alkyl chains to test electronic/steric effects .
  • Pharmacophore mapping : Use molecular docking to identify interactions with bacterial targets (e.g., penicillin-binding proteins) .
  • Metabolic stability : Assess demethylation kinetics in liver microsomes to link substituents to bioavailability .

Q. 2.2. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Protein binding assays : Use equilibrium dialysis to quantify unbound fractions .
  • Metabolite identification : LC-MS/MS to detect inactive/degradation products .

Q. 2.3. How can enantioselective synthesis be achieved for chiral variants of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric cyclization .
  • Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to separate enantiomers .
  • Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) for analytical purity ≥98% .

Methodological Considerations

Q. 3.1. What analytical techniques validate purity and identity during scale-up?

  • HPLC-DAD : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
  • LC-MS : Monitor for byproducts (e.g., de-methylated analogs) .
  • Elemental analysis : Confirm C, H, N within ±0.4% of theoretical values .

Q. 3.2. How should researchers design experiments to assess neuropharmacological potential?

  • Receptor binding assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors .
  • Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells .
  • In vivo models : Tail-flick test (analgesia) or forced swim test (antidepressant activity) .

Data Contradiction and Reproducibility

Q. 4.1. How can discrepancies in MIC values across studies be addressed?

  • Standardize inoculum size : Use 5 × 105^5 CFU/mL per CLSI guidelines .
  • Control strain inclusion : E. coli ATCC 25922 for cross-lab comparability .
  • Replicate testing : Three independent assays with fresh compound batches .

Computational and Theoretical Approaches

Q. 5.1. What in silico tools predict metabolic pathways and toxicity?

  • ADMET predictors : Use SwissADME or ADMETLab to forecast CYP450 metabolism .
  • DEREK Nexus : Identify structural alerts for hepatotoxicity .
  • Molecular dynamics : Simulate binding to human serum albumin for plasma half-life estimation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.